4-苯基哒嗪-3,6-二醇

货号 B1339670

CAS 编号:

41373-90-4

分子量: 188.18 g/mol

InChI 键: IGWZSEPVMPMNPA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

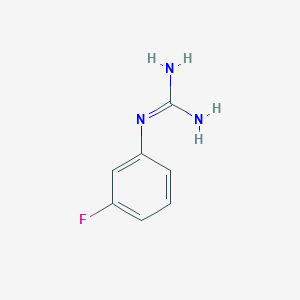

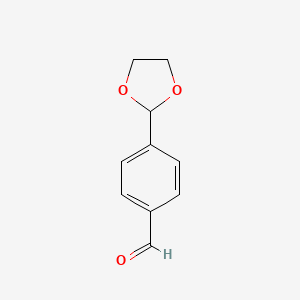

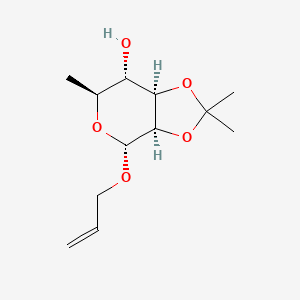

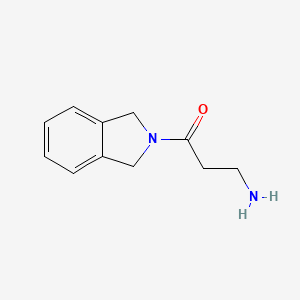

4-Phenylpyridazine-3,6-diol is a chemical compound with the molecular formula C10H8N2O2 . It’s a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of 4-Phenylpyridazine-3,6-diol can be achieved through various methods. One method involves the use of hydrazine sulfate and 3-Phenyl-furan-2,5-dione suspended in water. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired compound .Molecular Structure Analysis

The molecular structure of 4-Phenylpyridazine-3,6-diol consists of a pyridazine ring with a phenyl group attached at the 4-position and hydroxyl groups at the 3 and 6 positions . Pyridazine is a heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring .科学研究应用

抗结核和抗利什曼病药物开发

- 药物再利用:4-苯基哒嗪的衍生物,例如6-硝基-2,3-二氢咪唑并[2,1-b][1,3]恶唑衍生物,已从抗结核剂重新用于内脏利什曼病的潜在同类首创候选药物。这些修饰包括对芳氧基侧链的改变,旨在提高溶解度和安全性,同时不影响对内脏利什曼病的活性(汤普森等人,2016)。

乙酰胆碱酯酶抑制剂

- 神经退行性疾病研究:一系列哒嗪类似物,包括3-[2-(1-苄基哌啶-4-基)乙基氨基]-6-苯基哒嗪衍生物,已被探索作为乙酰胆碱酯酶(AChE)抑制剂。这项研究旨在开发治疗阿尔茨海默病等神经退行性疾病的方法(孔特雷拉斯等人,2001)。

有机发光二极管(OLED)

- 电子传输材料开发:4,4'-(4-苯基吡啶-2,6-二基)二苯甲腈(PyDCN)等化合物已用于开发热激活延迟荧光(TADF)材料,这对于提高OLED的效率至关重要(李等人,2021)。

抗炎和镇痛剂的合成

- 开发更安全的止痛药:关于2-取代-4-芳基-6-苯基哒嗪-3(2H)-酮合成的研究表明,它们具有抗炎和镇痛作用,具有心脏保护作用和最小的溃疡性副作用。这项研究对于开发传统止痛药的更安全替代品至关重要(夏尔马和班萨尔,2016)。

非线性光学性质

- 光学技术进步:苯二嗪和苯四嗪(包括3-、4-苯基哒嗪)的扭转势和非线性光学性质已经得到研究,为光学技术的发展做出了贡献(阿利亚尔等人,2011)。

生物活性化合物的合成

- 药物开发:各种苯基哒嗪衍生物的合成,包括3-(芳基甲基)-6-甲基-4-苯基吡啶-2(1H)-酮,已显示出生产具有抗自由基活性的化合物的希望,可能有助于开发新药(库拉科夫等人,2018)。

未来方向

属性

IUPAC Name |

4-phenyl-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-8(10(14)12-11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWZSEPVMPMNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpyridazine-3,6-diol | |

Synthesis routes and methods I

Procedure details

4.0 g (23 mmole) of 3-phenylfuran-2,5-dione was added to a 100 ml single-necked round bottom flask followed by 2.9 g (27.6 mmole) of hydrazine monohydrate and then 20 ml of reagent grade ethanol (95%). The flask was fitted with a reflux condenser and the reaction mixture was heated to reflux in an oil bath at 110 degree (temperature of oil bath) and stirred for 2 h. The flask was then removed from the oil bath and the reaction mixture cooled to ambient temperature. The stir bar was removed and the solvent was evaporated in vacuo in a water bath at 45 degree. The residue was then treated with 50 ml of Milli-Q water and stirred for 10 minutes to give a suspension. The precipitate was collected by filtering, washed with 100 ml of Milli-Q water, and dried over a medium frit sintered glass funnel in vacuo to give 3.9 g of white solid. Yield, 91%, confirmed by ESI-MS. ESI-MS: m/z 189.2 (M+H).

[Compound]

Name

reagent

Quantity

20 mL

Type

reactant

Reaction Step Three

Synthesis routes and methods II

Procedure details

46 g (264.1 mmol) 3-Phenyl-furan-2,5-dione were suspended in 1.56 L water. After addition of 34.4 g (264.1 mmol) hydrazine sulfate the reaction mixture was heated to reflux (bath temperature: 115° C.) and kept there for five hours. During the night the reaction mixture was kept at a bath temperature of 98° C. After cooling the precipitate was sucked off, washed with water (100 mL) and dried at 40° C. yielding 47.6 g (95.8%) of the title compound.

Name

Yield

95.8%

Synthesis routes and methods III

Procedure details

Phenylmaleic anhydride (30 g, 0.17 mol), sodium acetate trihydrate (28 g, 0.21 mol) and hydrazine monohydrate (10 ml, 0.21 mol) were heated together at reflux in 40% acetic acid (600 ml) for 18 h. The mixture was cooled at 7° C. for 2 h, then filtered. The solid was washed with diethyl ether and dried in vacuo to give 11 g (34%) of the title compound: 1H NMR (250 MHz, DMSO-d6) δ 7.16 (1H, br s), 7.44 (5H, m), 7.80 (2H, br s); MS (ES+) m/e 189 [MH+].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)